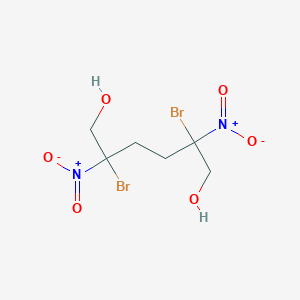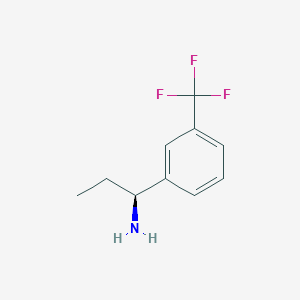
1-Phenyloxy-3-fluoro-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-nitro-4-phenoxybenzene is an organic compound with the molecular formula C12H8FNO3 It is a derivative of benzene, featuring a fluorine atom, a nitro group, and a phenoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-nitro-4-phenoxybenzene typically involves multiple steps. One common method includes:
Nitration: The introduction of a nitro group to the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The introduction of a fluorine atom. This step can be carried out using fluorinating agents such as hydrogen fluoride or other fluorine-containing compounds.
Phenoxylation: The introduction of a phenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the benzene ring.
Industrial Production Methods
Industrial production of 2-fluoro-1-nitro-4-phenoxybenzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
化学反応の分析
Types of Reactions
2-Fluoro-1-nitro-4-phenoxybenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2-amino-1-nitro-4-phenoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
科学的研究の応用
2-Fluoro-1-nitro-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-fluoro-1-nitro-4-phenoxybenzene exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.
類似化合物との比較
Similar Compounds
2-Fluoro-4-nitro-1-phenoxybenzene: A positional isomer with similar functional groups but different spatial arrangement.
4-Fluoro-1-nitro-2-phenoxybenzene: Another isomer with the fluorine and nitro groups in different positions.
2-Chloro-1-nitro-4-phenoxybenzene: A similar compound where the fluorine atom is replaced with a chlorine atom.
Uniqueness
2-Fluoro-1-nitro-4-phenoxybenzene is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of the fluorine atom can enhance the compound’s stability and alter its interactions with other molecules compared to its chlorine or hydrogen analogs.
特性
分子式 |
C12H8FNO3 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
2-fluoro-1-nitro-4-phenoxybenzene |
InChI |
InChI=1S/C12H8FNO3/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H |
InChIキー |
INKFGUPTCBATAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
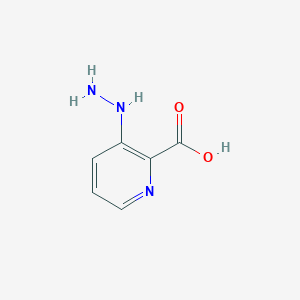
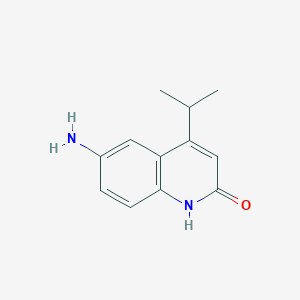

![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
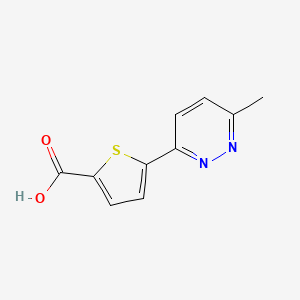
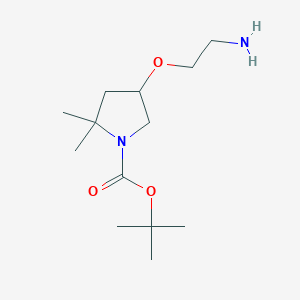
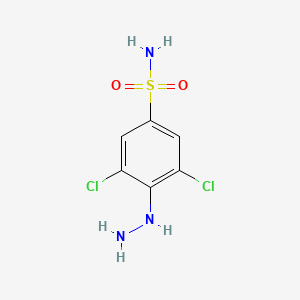
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
